trans-1-tert-Butyl 3-methyl 6-methylpiperidine-1,3-dicarboxylate
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Overview
Description
1-O-tert-Butyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H22N2O4 and a molecular weight of 258.318 g/mol It belongs to the class of aliphatic heterocycles and is characterized by the presence of a piperidine ring substituted with tert-butyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-Butyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The tert-butyl and methyl groups are introduced through substitution reactions using suitable reagents.
Esterification: The carboxylate groups are formed through esterification reactions, where carboxylic acids react with alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-O-tert-Butyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-O-tert-Butyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-O-tert-Butyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl 3-methyl (3R,6R)-6-methylpiperazine-1,3-dicarboxylate
- 1-tert-Butyl 3-methyl (3S,4R)-rel-4-methylpiperidine-1,3-dicarboxylate
Uniqueness
1-O-tert-Butyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its tert-butyl and methyl substitutions on the piperidine ring differentiate it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S,6S)-6-methylpiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H23NO4/c1-9-6-7-10(11(15)17-5)8-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10-/m0/s1 |
InChI Key |
HDRXORRYMWSTTC-UWVGGRQHSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)C(=O)OC |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
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